2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Scientific Research Applications
2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 4-fluoro-3-methoxybenzenesulfonyl chloride
- 3-fluoro-4-methoxybenzenesulfonyl chloride These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide gives it distinct properties and potential applications.
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5S/c1-33-18-7-9-19(10-8-18)34(31,32)22-13-28(21-11-4-16(26)12-20(21)24(22)30)14-23(29)27-17-5-2-15(25)3-6-17/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBYCOCAPQCHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.